Apcin-A

Cdc20 Cdh1 Selectivity

Apcin-A is the definitive Cdc20-selective APC/C inhibitor for researchers requiring mechanistic precision. Unlike non-selective inhibitors (proTAME/TAME), Apcin-A potently inhibits APC/C-Cdc20 (IC₅₀ 1.2 μM) while sparing tumor suppressor Cdh1, eliminating confounding experimental artifacts. Its validated synergy with proTAME (Combination Index 0.45) enables robust mitotic arrest protocols unattainable with standalone agents. Furthermore, Apcin-A is the essential precursor for synthesizing CP5V, a first-in-class Cdc20 PROTAC degrader (DC₅₀ 1.6 μM). Procure high-purity Apcin-A to drive oncology research from mechanistic pathway dissection to targeted protein degradation.

Molecular Formula C10H14Cl3N5O2
Molecular Weight 342.6 g/mol
Cat. No. B8103599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApcin-A
Molecular FormulaC10H14Cl3N5O2
Molecular Weight342.6 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)OCCCN
InChIInChI=1S/C10H14Cl3N5O2/c11-10(12,13)7(17-8-15-4-2-5-16-8)18-9(19)20-6-1-3-14/h2,4-5,7H,1,3,6,14H2,(H,18,19)(H,15,16,17)
InChIKeyJQTSJVDIFMKETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apcin-A (CAS 1683617-62-0) Cdc20-Specific APC/C Inhibitor for Mitotic Studies and PROTAC Development


Apcin-A (CAS 1683617-62-0) is a small-molecule inhibitor that selectively targets the cell division cycle protein 20 homolog (Cdc20), a critical co-activator of the anaphase-promoting complex/cyclosome (APC/C). As a derivative of the parent compound Apcin (HY-110287), Apcin-A competitively binds to the D-box binding pocket of Cdc20, thereby inhibiting APC/C-Cdc20-mediated substrate ubiquitination. [1] This inhibition disrupts the degradation of key mitotic regulators such as cyclin B1 and securin, leading to modulation of mitotic progression. Beyond its standalone activity, Apcin-A serves as a key synthetic precursor for the generation of the targeted protein degrader (PROTAC) CP5V, significantly expanding its utility in chemical biology and oncology research.

Why Apcin-A Procurement Requires a Cdc20-Selective Inhibitor Rather Than Pan-APC/C or Cdh1-Targeting Alternatives


The biological functions of the two APC/C co-activators, Cdc20 and Cdh1, are not equivalent; they possess opposing roles in tumorigenesis, with Cdc20 acting as an oncogenic promoter and Cdh1 functioning as a tumor suppressor. [1] Consequently, the use of non-selective APC/C inhibitors, such as TAME or its prodrug proTAME, can inadvertently block both Cdc20 and Cdh1, potentially undermining therapeutic intent and producing confounding experimental results. [2] Furthermore, the parent compound Apcin itself may not offer the optimal balance of potency, synthetic versatility, or defined mechanism required for advanced applications. Generic substitution of Apcin-A with a different Cdc20 modulator or a broad-spectrum APC/C inhibitor fails to preserve the specific combination of selective binding, validated synergistic activity with proTAME, and the established PROTAC derivatization pathway that defines Apcin-A's utility in modern cell cycle research. [3] The evidence below quantifies these critical differentiators.

Apcin-A Quantitative Differentiation: Head-to-Head Performance Data Against Key Comparators


Apcin-A Demonstrates High Selectivity for Cdc20 Over Cdh1 Compared to Non-Selective APC/C Inhibitors

Apcin-A exhibits a strong, preferential interaction with Cdc20, with minimal binding to the closely related APC/C co-activator Cdh1. In contrast, small-molecule APC/C inhibitors like TAME and its prodrug proTAME block activation by both Cdc20 and Cdh1, leading to non-selective inhibition. [1] This selectivity is critical for therapeutic applications, as Cdh1 functions as a tumor suppressor, and its inhibition is undesirable. [2] In binding studies using reticulocyte lysate-expressed and [35S]methionine-labeled proteins, Apcin-A interacted strongly with Cdc20, weakly with Cdh1, and showed little to no interaction with other WD40-domain proteins. [3]

Cdc20 Cdh1 Selectivity APC/C

Apcin-A Exhibits Potent, Defined Enzymatic Inhibition of APC/C-Cdc20 (IC50 = 1.2 μM)

Apcin-A demonstrates potent inhibition of the recombinant human APC/C-Cdc20 complex with an IC50 of 1.2 μM, as determined by a quantitative HTRF-based activity assay. This potency is contrasted by the reported 5-10 fold lower potency of the parent compound, Apcin, in cell-based viability assays (IC50 values at ∼10 μM). Furthermore, Apcin-A shows no significant inhibition of the APC/C-Cdh1 complex even at concentrations up to 50 μM, confirming its functional selectivity.

APC/C Cdc20 IC50 HTRF

Apcin-A Serves as a Validated Warhead for the Potent Cdc20 PROTAC Degrader CP5V (DC50 = 1.6 μM)

Apcin-A is the critical Cdc20-binding warhead used to synthesize the PROTAC molecule CP5V (apcin-A-PEG5-VHL Ligand 1). This heterobifunctional degrader hijacks the ubiquitin-proteasome system to eliminate Cdc20 protein rather than merely inhibiting it. CP5V demonstrates potent and selective degradation of Cdc20, with a reported DC50 (concentration for 50% degradation) of 1.6 μM in both MCF7 and MDA-MB-231 breast cancer cells. [1] This application represents a distinct modality shift from inhibition to degradation, a capability not inherent to the parent Apcin or other simpler analogs without the synthetic handle provided by Apcin-A.

PROTAC CP5V Cdc20 Degrader

Apcin-A Exhibits Strong Synergy with proTAME to Induce Robust Mitotic Arrest (Combination Index = 0.45)

Apcin-A acts synergistically with the cell-permeable APC/C inhibitor proTAME to induce a robust and sustained mitotic arrest. In HeLa cells, the combination of Apcin-A (5 μM) and proTAME (5 μM) resulted in a synergistic G2/M arrest, achieving a mitotic cell population of approximately 60%, compared to approximately 20% for Apcin-A alone and 18% for proTAME alone. The calculated Combination Index (CI) was 0.45, a quantitative measure confirming strong synergism (CI < 1 indicates synergy). This effect is mechanistically distinct and more potent than the additive effects predicted by models like Bliss independence. [1]

Synergy proTAME Mitotic Arrest Combination Index

Validated Research and Discovery Applications for Apcin-A Based on Quantitative Evidence


Probing Cdc20-Specific Functions in Mitosis and Tumorigenesis

Apcin-A is the preferred tool for dissecting the specific functions of Cdc20, uncoupled from the confounding effects of Cdh1 inhibition. Its strong selectivity for Cdc20 (weak interaction with Cdh1) and defined IC50 of 1.2 μM against recombinant APC/C-Cdc20 allow researchers to modulate mitotic progression and study oncogenic pathways without inadvertently suppressing the tumor suppressor Cdh1, a critical limitation of non-selective inhibitors like proTAME/TAME. [1] This makes Apcin-A essential for studies investigating Cdc20's role in cancer cell proliferation, apoptosis, and chemoresistance.

Achieving Potent and Sustained Mitotic Arrest via Synergistic Combination with proTAME

For experiments requiring robust and long-lasting mitotic blockade, the combination of Apcin-A with proTAME is a validated and highly effective strategy. The synergy between these two agents (Combination Index = 0.45) produces a profound G2/M arrest (e.g., increasing mitotic cells from ~20% to ~60% in HeLa cells) that cannot be achieved with either compound alone. [2] This combination is a cornerstone protocol for studying the mitotic checkpoint, mitotic cell death, and the cellular consequences of prolonged mitotic arrest.

Synthesis and Development of Cdc20-Targeting PROTACs

Apcin-A is the essential chemical building block for synthesizing CP5V, a first-in-class PROTAC degrader of Cdc20. [3] This application shifts the paradigm from transient inhibition to sustained, catalytic degradation of the Cdc20 protein. By procuring Apcin-A, researchers gain the validated precursor needed to create this potent degrader (DC50 = 1.6 μM), enabling investigations into the consequences of complete Cdc20 loss, the study of non-enzymatic scaffolding functions of Cdc20, and the development of next-generation therapeutic candidates for Cdc20-dependent cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apcin-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.